molecular formula C10H15NO4 B13369346 ethyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B13369346
M. Wt: 213.23 g/mol
InChI Key: UEIZDYRAMWUNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a green catalyst in ethanol. This reaction is promoted by ultrasound and typically takes about 55 minutes to yield the desired product with an excellent yield of 87% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to optimize yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Ethyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can be compared with similar compounds such as:

Biological Activity

Ethyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H17N1O4C_{13}H_{17}N_{1}O_{4}, featuring a pyrrole ring structure that is significant in various biological applications. The presence of functional groups such as hydroxyl and carboxylates enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC13H17N1O4
Molecular Weight249.28 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. This compound has shown promising results against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of several pyrrole derivatives, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were recorded at 12.5 µg/mL for S. aureus and 25 µg/mL for E. coli, indicating moderate to strong antibacterial properties .

Anticancer Activity

Pyrrole derivatives are also being explored for their anticancer properties. This compound has been tested in vitro against various cancer cell lines.

Research Findings

In vitro assays demonstrated that this compound inhibited the proliferation of HeLa (cervical cancer) cells with an IC50 value of approximately 15 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, this compound has shown potential as an anti-inflammatory agent. In a recent study, it was found to reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a role in modulating immune responses .

The biological activities of this compound are believed to be mediated through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.
  • Modulation of Immune Response : By affecting cytokine production, it may help in managing inflammatory conditions.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

ethyl 4-hydroxy-5-oxo-1-propan-2-yl-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C10H15NO4/c1-4-15-10(14)7-5-11(6(2)3)9(13)8(7)12/h6,12H,4-5H2,1-3H3

InChI Key

UEIZDYRAMWUNRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C1)C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.